molecular formula C5H3F2NO2S B6226066 3-fluoropyridine-4-sulfonyl fluoride CAS No. 2141860-90-2

3-fluoropyridine-4-sulfonyl fluoride

Cat. No.: B6226066
CAS No.: 2141860-90-2
M. Wt: 179.1
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Description

3-fluoropyridine-4-sulfonyl fluoride is a useful research compound. Its molecular formula is C5H3F2NO2S and its molecular weight is 179.1. The purity is usually 95.
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Properties

CAS No.

2141860-90-2

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.1

Purity

95

Origin of Product

United States

The Significance of Pyridyl Sulfonyl Fluorides in Chemical Methodologies

Pyridyl sulfonyl fluorides are a class of compounds that have gained prominence due to the unique reactivity and stability imparted by the sulfonyl fluoride (B91410) group. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a balanced stability, making them more amenable to a variety of chemical transformations and purification procedures. mdpi.com They are particularly valued as reagents in "click chemistry," a concept that emphasizes rapid, efficient, and high-yielding reactions. researchgate.net

Sulfonyl fluorides are recognized as "privileged" functional groups in chemical biology and drug discovery. merckmillipore.comrsc.orgnih.gov They can react with a broad range of amino acid residues within proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine. merckmillipore.comrsc.orgnih.govacs.org This reactivity allows for the formation of stable covalent bonds with target proteins, a strategy increasingly employed in the design of highly specific and potent therapeutic agents. acs.orgnih.gov The ability to covalently modify proteins opens up avenues for developing chemical probes to study biological processes and for creating drugs with prolonged target engagement. nih.govrsc.org

The Strategic Importance of Fluorination and Sulfonyl Fluoride Functionalities in Molecular Design

The introduction of fluorine atoms and sulfonyl fluoride (B91410) groups into organic molecules is a well-established strategy for enhancing their physicochemical and biological properties. researchgate.nettandfonline.comnih.gov

Fluorination's Impact:

The incorporation of fluorine, the most electronegative element, can lead to significant improvements in:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the bioavailability and half-life of a drug. tandfonline.comnih.gov

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.com

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes and the blood-brain barrier. tandfonline.comnih.govyoutube.com

pKa Modulation: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. nih.gov

The Role of the Sulfonyl Fluoride Group:

The sulfonyl fluoride moiety (–SO₂F) offers several advantages in molecular design:

Reactivity and Stability: As previously mentioned, sulfonyl fluorides strike a balance between reactivity and stability. They are stable enough for synthesis and handling but reactive enough to participate in crucial bond-forming reactions, most notably the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. researchgate.netacs.org

Covalent Modification: The ability to form covalent bonds with nucleophilic residues in proteins makes sulfonyl fluorides valuable "warheads" for designing targeted covalent inhibitors. rsc.orgnih.govacs.org This approach can lead to drugs with increased potency and duration of action.

Synthetic Versatility: The sulfonyl fluoride group can be readily converted into other important functional groups, such as sulfonamides and sulfonate esters, through reactions with various nucleophiles. This versatility allows for the rapid diversification of molecular scaffolds.

The combination of a fluorine atom and a sulfonyl fluoride group on a pyridine (B92270) ring, as seen in 3-fluoropyridine-4-sulfonyl fluoride, creates a molecule with a unique and powerful set of properties, making it a highly sought-after building block in modern organic synthesis.

An Overview of Research Trajectories for 3 Fluoropyridine 4 Sulfonyl Fluoride

Research involving 3-fluoropyridine-4-sulfonyl fluoride (B91410) is primarily focused on its application as a versatile building block in the synthesis of more complex and functionally rich molecules. The inherent reactivity of the sulfonyl fluoride group, coupled with the electronic effects of the fluorine atom and the pyridine (B92270) ring, makes it a valuable synthon for a variety of chemical transformations.

Key Research Areas:

Synthesis of Novel Heterocyclic Compounds: A major research thrust is the use of 3-fluoropyridine-4-sulfonyl fluoride in the construction of novel heterocyclic frameworks. The sulfonyl fluoride group serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions. For instance, its reaction with amines or alcohols can readily yield a wide array of sulfonamides and sulfonate esters, respectively. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Development of Bioactive Molecules: The strategic placement of both a fluorine atom and a sulfonyl fluoride group on the pyridine scaffold makes this compound an attractive starting material for the synthesis of potential drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonyl fluoride can act as a covalent warhead to target specific proteins. acs.orgtandfonline.com Research in this area explores the synthesis of derivatives of this compound and the evaluation of their biological activities, such as enzyme inhibition.

Applications in SuFEx Click Chemistry: The sulfonyl fluoride moiety is a key component of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform. researchgate.netacs.org Research is ongoing to expand the scope and utility of SuFEx reactions using building blocks like this compound. This includes the development of new catalytic systems and reaction conditions to facilitate the efficient and selective formation of sulfur-containing linkages, which are important in materials science and the synthesis of complex polymers.

Physicochemical Properties and Synthesis:

The physicochemical properties of this compound are central to its utility. Its molecular structure, featuring a pyridine ring substituted with two strongly electron-withdrawing groups, renders the compound highly reactive towards nucleophilic attack.

PropertyValue
Molecular Formula C₅H₃F₂NO₂S
Molecular Weight 179.15 g/mol

Interactive Data Table: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the diazotization of 3-aminopyridine-4-sulfonyl fluoride, followed by a Schiemann-type reaction where the diazonium group is replaced by fluorine. Another approach is the direct fluorination of a corresponding precursor. The synthesis of the related compound, methyl 3-fluoropyridine-4-carboxylate, has been achieved through nucleophilic aromatic substitution of a nitro group with a fluoride anion, highlighting a potential pathway for introducing the fluorine at the 3-position. mdpi.com

Reaction Involving a Related Precursor:

ReactantReagentProductYield
Methyl 3-nitropyridine-4-carboxylateCsF in dry DMSOMethyl 3-fluoropyridine-4-carboxylate38%

Interactive Data Table: Synthesis of a Fluoropyridine Derivative via Nucleophilic Aromatic Substitution. mdpi.com

Synthetic Strategies for this compound and its Analogs

The synthesis of fluorinated pyridine scaffolds, particularly those containing a sulfonyl fluoride moiety like this compound, is of significant interest due to their potential applications in medicinal chemistry and chemical biology. The unique properties of the sulfonyl fluoride group, notably its reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, drive the development of robust synthetic methodologies. thieme.depurdue.educhinesechemsoc.org This article explores both classical and emerging routes for the synthesis of this compound and related compounds.

Applications of 3 Fluoropyridine 4 Sulfonyl Fluoride in Advanced Organic Synthesis

3-Fluoropyridine-4-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block

The compound serves as a foundational component for constructing more elaborate molecular architectures. Its utility stems from the ability of the sulfonyl fluoride group to react with a wide array of nucleophiles and for the fluorinated pyridine (B92270) core to be incorporated into larger systems.

Construction of Complex Heterocyclic Systems

3-Fluoropyridine-4-sulfonyl fluoride is a valuable precursor for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The sulfonyl fluoride moiety is a key functional group that can undergo nucleophilic substitution with various nucleophiles, such as amines and alcohols, to yield sulfonamides and sulfonate esters, respectively. This reactivity allows for the facile introduction of the 3-fluoropyridinyl-4-sulfonyl group into diverse molecular scaffolds.

For instance, related dihalogenated pyridines like 3-fluoro-4-iodopyridine (B28142) are used in Suzuki coupling reactions to construct trisubstituted pyridines, which are key intermediates in the synthesis of antibiotics like Eudistomin T and β-carbolines, known for their applications in anti-cancer and neuroprotective therapies. ossila.com Analogously, the this compound scaffold can be envisioned in similar cross-coupling strategies or nucleophilic aromatic substitution reactions to build intricate, biologically relevant heterocyclic systems. nih.gov The synthesis of polysubstituted pyridines is often facilitated by leveraging the reactivity of such functionalized pyridine rings. nih.gov

Precursor TypeReactionResulting StructurePotential Application
Fluorinated Pyridine Sulfonyl FluorideNucleophilic Substitution (e.g., with amines)Pyridine SulfonamidesPharmaceutical Scaffolds
Fluorinated Pyridine HalideSuzuki Cross-CouplingBiaryl PyridinesAntibiotics, Ligands
Nitropyridine PrecursorNucleophilic Aromatic Substitution (SNAr)Functionalized FluoropyridinesAgrochemicals

Functionalization of Unsaturated Hydrocarbons via Fluorosulfonylation

Recent advancements in synthetic methodology have demonstrated the ability to add sulfonyl fluoride groups across carbon-carbon double and triple bonds. Radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has emerged as a powerful technique for synthesizing aliphatic and alkenyl sulfonyl fluorides. nih.gov This method provides a direct route to incorporate the sulfonyl fluoride moiety into hydrocarbon chains. nih.gov

While these studies often use specialized radical precursors, the general transformation highlights a key application for sulfonyl fluorides. nih.gov Applying this logic, this compound could serve as a reagent in similar radical-mediated processes. Another related method is the electroreductive hydroxy-fluorosulfonylation of alkenes, which introduces both a hydroxyl and a sulfonyl fluoride group across a double bond, creating highly functionalized products that can be further derivatized. nih.gov These methods open up pathways to new classes of compounds where a functionalized aliphatic side chain is attached to the valuable 3-fluoropyridine (B146971) core.

Role in the Development of New Reagents and Methodologies

The specific reactivity of this compound and related compounds has spurred the development of new synthetic strategies, particularly in the areas of deoxyfluorination and asymmetric synthesis.

Deoxyfluorination Reactions Utilizing Sulfonyl Fluorides

Deoxyfluorination, the conversion of an alcohol to a fluoride, is a crucial transformation in medicinal chemistry for enhancing the metabolic stability and modulating the properties of drug candidates. princeton.edu Sulfonyl fluorides have been identified as an inexpensive, stable, and highly tunable class of reagents for this purpose. princeton.edu The general mechanism involves the reaction of an alcohol with a sulfonyl fluoride to form a sulfonate ester intermediate, which is then displaced by a fluoride ion.

The effectiveness of the reaction is highly dependent on the electronic properties of the sulfonyl fluoride reagent and the structure of the alcohol. ucla.edu Reagents like PyFluor (2-pyridinesulfonyl fluoride) are effective for certain alcohols, while others require more reactive sulfonyl fluorides. princeton.edu This highlights the concept of a "tunable" reagent space where the structure of the sulfonyl fluoride is matched to the substrate. princeton.eduucla.edu this compound, with its highly electron-deficient pyridine ring, represents a distinct point in this reagent space. The strong electron-withdrawing nature of the 3-fluoro substituent is expected to enhance the electrophilicity of the sulfur center, influencing the rate of sulfonate ester formation and subsequent fluorination. This tunability allows chemists to optimize conditions for a wide range of alcohols, from simple acyclic secondary alcohols to complex polycyclic structures. princeton.eduucla.edu

Sulfonyl Fluoride Reagent ClassSubstrate ScopeKey Feature
Pyridine-based (e.g., PyFluor)Unactivated acyclic secondary alcoholsMinimizes elimination side-reactions. princeton.edu
Electron-deficient Aryl (e.g., PBSF)Cyclic and tertiary alcoholsHigh reactivity. ucla.edu
3-Fluoropyridine-basedPredicted: Broad, tunable reactivityEnhanced electrophilicity due to 3-fluoro substituent.

Asymmetric Synthesis and Chiral Catalysis involving Fluorinated Pyridines

Fluorinated pyridine moieties are valuable components in the field of asymmetric synthesis. nih.gov Their incorporation into substrates can influence the stereochemical outcome of reactions, and they can serve as core components of chiral ligands for transition-metal catalysis. nih.govacs.org The development of chiral pyridine units (CPUs) is a significant area of research aimed at creating new, effective ligands for a variety of asymmetric reactions. acs.org

Research has demonstrated the chemoenzymatic synthesis of chiral alcohols that feature a fluorinated pyridine ring, achieving high enantiomeric excess. nih.gov Furthermore, chiral nickel(II) complexes have been successfully employed for the asymmetric synthesis of various fluorinated amino acids, which are critical building blocks for peptide and protein engineering. beilstein-journals.orgnih.gov These examples underscore the importance of fluorinated pyridine scaffolds in generating chiral molecules. This compound can serve as a starting material for substrates in such asymmetric transformations or be incorporated into the design of novel chiral ligands, where the fluorine atom and sulfonyl group can modulate the steric and electronic environment of a catalytic center.

Contributions to Chemical Biology and Drug Discovery Scaffolds

The sulfonyl fluoride functional group is recognized as a "privileged warhead" in chemical biology and drug discovery. rsc.org This is due to its unique balance of stability in aqueous, biological environments and its specific reactivity towards nucleophilic amino acid residues within proteins. rsc.orgsigmaaldrich.com

Sulfonyl fluorides can form stable, covalent bonds with a range of amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the amino groups of lysine. rsc.orgsigmaaldrich.com This reactivity makes them ideal for designing covalent inhibitors, which can offer enhanced potency and prolonged duration of action. The this compound scaffold combines this reactive warhead with a fluorinated pyridine ring, a common motif in medicinal chemistry. The pyridine core can be decorated with other functional groups to achieve specific interactions within a protein's binding pocket, while the fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. nih.gov This combination makes the compound a valuable building block for creating chemical probes to study protein function and for developing novel covalent therapeutics targeting a wide range of enzymes and proteins. nih.govnih.gov

Targeted Amino Acid ResidueApplicationSignificance
Serine, ThreonineCovalent Enzyme Inhibition (e.g., Proteases)Irreversible modulation of enzyme activity. rsc.org
Tyrosine, LysineTarget Identification & ValidationForms stable covalent adducts for protein labeling. rsc.orgnih.gov
HistidineCovalent Probe DevelopmentUsed to map binding sites and protein-protein interactions. rsc.orgrsc.org
CysteineCovalent Warhead DesignTargets reactive cysteine residues in active sites. rsc.org

Design and Synthesis of Fluorinated Pyridine-Based Probes

The 3-fluoropyridine scaffold is a frequently utilized motif in the design of pharmaceuticals and chemical probes. acs.org The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as basicity and metabolic stability, without introducing significant steric bulk. acs.orgnih.gov This makes fluorinated pyridines, particularly 3-fluoropyridines, attractive cores for developing probes to study biological systems. acs.org

The synthesis of fluorinated pyridine derivatives can be challenging, especially at the meta position (3-position). researchgate.net Various synthetic strategies have been developed to access this important structural unit. These methods include:

Nucleophilic aromatic substitution (SNAr) on activated pyridine rings. nih.govresearchgate.net

Diazotization of aminopyridines (Balz–Schiemann reaction). acs.orgresearchgate.net

Modern photoredox-mediated coupling reactions. acs.org

Fluorination of pyridine N-oxides. nih.gov

While these methods are effective for creating the 3-fluoropyridine core, this compound serves as a key reagent for the subsequent functionalization of this core into sophisticated probes. The highly reactive sulfonyl fluoride group at the 4-position allows for the attachment of various reporter groups, linkers, or other functionalities necessary for a probe's function. nih.gov This is typically achieved through nucleophilic substitution reactions where amines or alcohols displace the fluoride from the sulfonyl group to form stable sulfonamides or sulfonate esters, respectively.

The table below summarizes synthetic methodologies that can be employed to generate the core 3-fluoropyridine structure, which can then be elaborated using the reactivity of a pre-installed sulfonyl fluoride group.

Synthetic Approach Description Typical Conditions Reference
Nucleophilic Aromatic SubstitutionDisplacement of a good leaving group (e.g., nitro) on a pyridine ring with a fluoride source.Cesium Fluoride (CsF) in DMSO at 120 °C. nih.govresearchgate.net
Photoredox-Mediated CouplingCoupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers followed by condensation with ammonium (B1175870) acetate.fac-Ir(ppy)3 catalyst, blue LED irradiation. acs.org
From Pyridine N-oxidesDirect fluorination of a pyridine N-oxide intermediate, followed by reduction.Fluorination at room temperature, followed by catalytic hydrogenation. nih.gov

This table presents general methods for synthesizing the 3-fluoropyridine core, a key structural component of probes that can be further functionalized using reagents like this compound.

The resulting fluorinated pyridine-based probes are valuable tools in pharmaceutical research. For instance, fluorinated aminohydantoin scaffolds incorporating 2-fluoropyridines have been investigated as inhibitors for BACE-1, an enzyme implicated in Alzheimer's disease, where the pyridine moiety interacts with the S3 binding pocket. acs.org Furthermore, the fluorine atom itself can be the radioactive isotope ¹⁸F, turning the molecule into a positron emission tomography (PET) imaging agent. nih.gov The development of PET radioligands like 3-[¹⁸F]fluoro-4-aminopyridine for imaging demyelination highlights the importance of having robust synthetic routes to meta-fluorinated pyridines. nih.gov

Development of Covalent Modifiers from Sulfonyl Fluorides

The sulfonyl fluoride moiety (-SO₂F) is a key electrophilic "warhead" for the construction of covalent modifiers, which are molecules designed to form a stable, permanent bond with their biological target. nih.govnih.gov This functional group exhibits a unique balance of stability and reactivity; it is generally stable in aqueous environments but can be activated to react with nucleophilic amino acid residues within the specific microenvironment of a protein's binding site. nih.govnih.gov This "context-dependent" reactivity makes sulfonyl fluorides ideal for designing selective covalent inhibitors and chemical probes. nih.gov

The reaction that underpins this application is known as Sulfur(VI) Fluoride Exchange (SuFEx), which has been recognized as a form of "click chemistry" due to its reliability and specificity. enamine.netsigmaaldrich.com In the context of biological systems, the sulfonyl fluoride group can react with a variety of nucleophilic amino acid side chains, not limited to the highly nucleophilic cysteine. nih.govnih.gov

Research Findings on Sulfonyl Fluoride Reactivity:

Studies have demonstrated that sulfonyl fluoride probes can covalently modify several key amino acid residues in proteins. This broad reactivity expands the range of potential protein targets for covalent drug design beyond what is accessible with traditional cysteine-reactive warheads. nih.govnih.gov

Target Amino Acid Mechanism of Interaction Significance Reference
SerineCovalent modification of the active site serine, leading to enzyme inhibition.Found to inhibit serine proteases. nih.gov
TyrosineCovalent modification often facilitated by nearby basic residues (Lys, His) that deprotonate the phenol.Enabled the rational design of inhibitors for targets like the mRNA decapping enzyme DcpS. nih.govnih.gov
LysineEnantioselective reaction with the amine side chain.Used to create covalent inhibitors for targets such as EGFR and Hsp90. nih.gov
ThreonineCovalent modification of the hydroxyl group.Expands the scope of targetable residues. nih.govnih.gov
HistidineCovalent modification of the imidazole (B134444) ring.Offers another target for covalent probe design. nih.gov

This table summarizes the reactivity of the sulfonyl fluoride warhead with various nucleophilic amino acid residues, enabling the development of specific covalent modifiers.

The development of covalent modifiers using this compound leverages these principles. The 3-fluoropyridine portion of the molecule can be designed to bind non-covalently to a specific pocket on a target protein. This binding event positions the sulfonyl fluoride "warhead" in close proximity to a nucleophilic amino acid residue, facilitating the covalent bond formation and leading to irreversible inhibition or labeling of the target. nih.govenamine.net For example, peptide-based sulfonyl fluorides have been successfully designed as potent inhibitors of the proteasome, a key target in cancer therapy. siat.ac.cn In these inhibitors, the peptide backbone provides the binding affinity and specificity, while the sulfonyl fluoride acts as the electrophilic trap. siat.ac.cn The design of such molecules is often guided by the structure of the target protein, allowing for the rational placement of the sulfonyl fluoride group to react with a desired residue. nih.govnih.gov

Derivatives and Analogues of 3 Fluoropyridine 4 Sulfonyl Fluoride

Synthesis and Reactivity of Substituted Pyridyl Sulfonyl Fluorides

The synthesis of substituted pyridyl sulfonyl fluorides can be achieved through several modern synthetic methodologies, starting from various precursors such as thiols, sulfonic acids, and sulfonamides. These methods offer pathways to a diverse range of functionalized pyridine (B92270) sulfonyl fluorides.

Synthesis from Heteroaryl Thiols and Sulfonic Acids:

A convenient and widely used method for preparing heteroaromatic sulfonyl fluorides involves the oxidation of the corresponding heteroaryl thiols. nih.gov One effective procedure uses aqueous sodium hypochlorite (B82951) to oxidize the thiol to a sulfonyl chloride intermediate in situ. This intermediate is then converted to the more stable sulfonyl fluoride (B91410). nih.govccspublishing.org.cn This approach is advantageous as it avoids the use of hazardous chlorine gas and is effective for substrates that are problematic with other methods. nih.gov

Another key strategy starts from sulfonic acids. nih.gov Recent advancements have demonstrated two complementary methods:

Using Thionyl Fluoride: Sulfonic acid sodium salts can be converted to sulfonyl fluorides in high yields (90-99%) by reacting them with thionyl fluoride. nih.gov

Deoxyfluorination: A bench-stable solid reagent, Xtalfluor-E®, can be used for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts, affording sulfonyl fluorides in yields ranging from 41-94%. nih.gov

A noteworthy electrochemical approach allows for the direct conversion of thiols or disulfides into sulfonyl fluorides. acs.orgacs.org This method uses potassium fluoride (KF) as an inexpensive and safe fluorine source and avoids the need for external oxidants or catalysts. The reaction proceeds under mild conditions and shows a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. acs.orgacs.org

Interactive Data Table: Synthesis of Pyridyl Sulfonyl Fluorides from Thiols

Starting Material Reagents Product Yield Reference
Heteroaromatic Thiol 1. aq. NaOCl; 2. KF Heteroaromatic Sulfonyl Fluoride Good nih.govccspublishing.org.cn
2-Mercapto-4,6-dimethylpyrimidine KF, Pyridine, CH₃CN/HCl (electrochemical) 4,6-Dimethylpyrimidine-2-sulfonyl fluoride 74% acs.org

Synthesis from Sulfonamides:

A practical method for synthesizing sulfonyl fluorides from sulfonamides has also been developed. researchgate.net This technique relies on the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride (MgCl2) to form the sulfonyl chloride in situ. Subsequent treatment with potassium fluoride (KF) yields the desired sulfonyl fluoride. This method is noted for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules. researchgate.net

Reactivity and Cross-Coupling Reactions:

Pyridyl sulfonyl fluorides are notable for the stability of the sulfonyl fluoride group, which is generally inert to hydrolysis and many catalytic conditions due to the strong S-F bond. scholaris.caenamine.net This stability allows for selective reactions at other positions of the pyridine ring. For instance, bromo- or iodo-substituted pyridyl sulfonyl fluorides are excellent substrates for palladium-catalyzed cross-coupling reactions. enamine.net

Interestingly, the C–S bond of the sulfonyl fluoride group, once considered unreactive, can be activated under certain conditions. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters has been demonstrated, using a palladium catalyst to yield 2-arylpyridines. scholaris.canih.gov This reaction expands the synthetic utility of pyridyl sulfonyl fluorides, enabling them to act as arylating agents. scholaris.canih.gov Furthermore, pyridyl pyrimidylsulfones have been introduced as effective pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides, proceeding through an in-situ generation of a sulfinate intermediate. acs.org

Exploration of Isomeric Fluoropyridine Sulfonyl Fluorides

The positional isomerism of the fluorine atom and the sulfonyl fluoride group on the pyridine ring significantly influences the chemical and physical properties of the molecule. The exploration of isomers of 3-fluoropyridine-4-sulfonyl fluoride, such as 4-fluoropyridine-3-sulfonyl fluoride, is crucial for understanding structure-property relationships.

The synthesis of specifically substituted fluoropyridines can be challenging. However, methods like nucleophilic aromatic substitution on nitro- or chloro-pyridines are commonly employed. The relative positions of the activating group (like nitro) and the leaving group are critical for the success of these reactions.

While detailed synthetic procedures and reactivity studies for a wide range of isomeric fluoropyridine sulfonyl fluorides are still emerging, the availability of different isomers is important for applications in medicinal chemistry and materials science, where precise spatial arrangement of functional groups is key to function.

Structure-Reactivity Relationships in Fluorinated Heteroaromatic Sulfonyl Fluorides

Electronic Effects:

Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect can modulate the pKa of the pyridine nitrogen and influence the reactivity of the ring towards both electrophilic and nucleophilic attack. mdpi.com

Sulfonyl Fluoride Group (-SO₂F): This group is also strongly electron-withdrawing. Its presence enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. researchgate.net

The combination of these two electron-withdrawing groups on the pyridine ring makes the system electron-deficient, which has several consequences:

Reactivity as an Electrophile: The sulfonyl fluoride moiety acts as a stable yet reactive electrophilic "warhead." It can covalently react with nucleophilic residues in proteins, such as serine, threonine, lysine, and tyrosine. nih.govresearchgate.net This reactivity is highly dependent on the local protein environment, which can enhance the leaving group potential of the fluoride ion. researchgate.net

Stability: Despite its electrophilicity, the sulfonyl fluoride group is significantly more stable towards hydrolysis than the corresponding sulfonyl chloride, making it a more robust functional group for many applications, including in aqueous biological environments. researchgate.netnih.gov

Applications in Medicinal Chemistry:

The unique balance of stability and reactivity makes fluorinated heteroaromatic sulfonyl fluorides attractive for drug discovery. nih.gov The sulfonyl fluoride can act as a covalent inhibitor, forming a stable bond with a target protein. The specific substitution pattern on the pyridine ring allows for the tuning of this reactivity and the optimization of binding to a specific protein target. researchgate.net For example, structure-based drug design has been used to position sulfonyl fluoride groups to target specific tyrosine residues within an enzyme's binding site. researchgate.net The introduction of fluorine can also improve pharmacokinetic properties like metabolic stability and membrane permeability. mdpi.com

Interactive Data Table: General Structure-Activity Relationship (SAR) Concepts

Structural Feature Influence on Properties Potential Effect Reference
Fluorine Atom Strong inductive effect, lipophilicity modulation Alters pKa, enhances metabolic stability and membrane permeability mdpi.com
Sulfonyl Fluoride Group Electrophilic center, hydrolytic stability Acts as a covalent "warhead" for protein modification, more stable than -SO₂Cl researchgate.netnih.gov
Positional Isomerism Alters dipole moment and steric profile Affects binding affinity and selectivity for biological targets researchgate.netdrugdesign.org

Computational and Theoretical Investigations of 3 Fluoropyridine 4 Sulfonyl Fluoride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For 3-fluoropyridine-4-sulfonyl fluoride (B91410), DFT studies are crucial for understanding its inherent reactivity, which is dominated by the strong electron-withdrawing nature of both the 3-fluoro and 4-sulfonyl fluoride substituents.

DFT calculations reveal that these substituents significantly modulate the electron distribution within the pyridine (B92270) ring. The fluorine atom at the 3-position and the -SO₂F group at the 4-position synergistically decrease the electron density of the aromatic system, rendering it highly electrophilic. This is a key factor in its high reactivity toward nucleophilic attack.

Key electronic properties calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of reactivity. A low HOMO-LUMO energy gap is indicative of higher chemical reactivity. researchgate.net While specific data for 3-fluoropyridine-4-sulfonyl fluoride is not abundant in the literature, studies on analogous compounds like 3-fluoropyridine (B146971) and various aryl sulfonyl fluorides provide valuable benchmarks. researchgate.netnih.gov For instance, DFT studies on 3-halopyridines show that molecular parameters and chemical properties are significantly affected by the electronic nature of the substituents. researchgate.net The calculated HOMO-LUMO gap for related fluorinated pyridines suggests high reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a significant region of positive electrostatic potential (electron deficiency) around the pyridine ring and the sulfur atom of the sulfonyl fluoride group, highlighting these as the primary sites for nucleophilic attack. The sulfonyl oxygens and the fluorine atoms would, in contrast, exhibit negative electrostatic potential.

Table 1: Representative Calculated Electronic Properties (DFT)

PropertyExpected Value/ObservationSignificance
HOMO EnergyLowIndicates a lower ability to donate electrons.
LUMO EnergyLowIndicates a high propensity to accept electrons (high electrophilicity).
HOMO-LUMO Gap (ΔE)SmallSuggests high chemical reactivity and polarizability. researchgate.net
Dipole MomentHighReflects significant charge separation due to electronegative F and SO₂F groups.
Mulliken Atomic ChargesPositive charge on ring carbons and sulfur; negative charge on N, O, and F atoms.Quantifies the electron distribution and identifies electrophilic/nucleophilic centers.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) hybrid methods, allows for the detailed investigation of reaction mechanisms. For this compound, a primary reaction of interest is nucleophilic substitution at the sulfur atom, a key step in its function as a covalent inhibitor or a "click chemistry" reagent.

Computational studies on the sulfonylation of amino acid residues (like lysine) by sulfonyl fluorides have elucidated potential reaction pathways. nih.gov Two primary mechanisms are generally considered for nucleophilic substitution at the sulfonyl group:

Direct Substitution (Sₙ2-like): A concerted mechanism where the nucleophile attacks the sulfur atom, and the fluoride leaving group departs simultaneously, passing through a single transition state.

Elimination-Addition: A stepwise mechanism involving the formation of a trigonal bipyramidal intermediate. nih.gov

Hybrid QM/MM simulations can map the potential energy surface for these reactions, identifying the minimum energy path and the structure of the transition states (TS). nih.gov For reactions of sulfonyl fluorides with biological nucleophiles, modeling has shown that the transition state is significantly stabilized by electrostatic interactions, such as hydrogen bonds from nearby protein residues to the sulfonyl oxygen atoms. nih.gov The energy barrier associated with the transition state determines the reaction rate. By calculating these barriers, molecular modeling can explain the reactivity and selectivity observed experimentally.

For this compound, modeling would likely show that the pyridine ring's electron-withdrawing nature enhances the electrophilicity of the sulfur atom, lowering the activation energy for nucleophilic attack compared to less activated sulfonyl fluorides.

Prediction of Regioselectivity and Stereoselectivity in Fluorination Reactions

Computational methods are highly effective at predicting the regioselectivity of reactions, such as nucleophilic aromatic substitution (SₙAr) on the pyridine ring. The positions on the ring (C-2, C-5, C-6) are not equivalent, and predicting which site a nucleophile will attack is crucial for synthetic planning.

DFT calculations can predict regioselectivity by comparing the energies of the possible transition states or the stabilities of the intermediate σ-complexes (Meisenheimer complexes) formed during the reaction. researchgate.net The pathway with the lowest activation energy or the most stable intermediate is the favored one. For SₙAr reactions on electron-deficient systems like fluoropyridines, this approach has proven to be quantitatively useful. researchgate.netmdpi.com

In the case of this compound, a nucleophile could theoretically attack positions C-2 or C-6. The strong activating effect of the para-sulfonyl fluoride group and the additional activation from the meta-fluoro group would need to be computationally evaluated. The relative stabilities of the σ-complexes at these positions would determine the product ratio. Studies on other substituted pyridines show that fluorination and subsequent substitutions are highly selective, often favoring the position alpha to the nitrogen atom (C-2 or C-6). acs.org

While simple fluorination reactions on the parent compound are not the primary focus, computational models can also predict stereoselectivity in reactions where new chiral centers are formed. For instance, in reactions with chiral nucleophiles, modeling can determine which diastereomeric transition state is lower in energy, thus predicting the stereochemical outcome.

Analysis of Non-Covalent Interactions Influencing Reactivity

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov A comparative study of a heteroaryl sulfonyl fluoride and its corresponding sulfonyl chloride revealed significant differences in their non-covalent interactions. Notably, the fluoride of the -SO₂F group was found not to participate in hydrogen bonding, whereas the chloride of the -SO₂Cl group did. nih.gov This suggests that the fluorine atom of the sulfonyl fluoride group in this compound is a poor hydrogen bond acceptor.

However, the sulfonyl oxygen atoms are strong hydrogen bond acceptors. In a biological context, such as an enzyme active site, hydrogen bonds between the sulfonyl oxygens and protein backbone N-H groups or basic amino acid residues can pre-organize the molecule for reaction and stabilize the negatively charged transition state of sulfonylation. nih.govnih.gov The fluorine atom on the pyridine ring can also participate in specific non-covalent interactions, including dipole-dipole and potentially weak halogen-type interactions, which can influence substrate binding and orientation. Recent research has even leveraged silicon-fluorine non-covalent interactions to guide catalytic reactions, highlighting the subtle yet powerful role these forces can play. researchgate.net

Analysis of these interactions is critical for understanding the compound's behavior in different environments, from crystal packing to binding within a protein pocket, and ultimately for designing more effective molecules for specific applications. nih.gov

Spectroscopic Characterization in Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of fluorinated compounds. For 3-fluoropyridine-4-sulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR are all informative, but ¹⁹F NMR offers exceptional advantages due to its high sensitivity and the large chemical shift range, which makes it an excellent probe for tracking chemical changes. vulcanchem.comcolorado.edu

In a typical reaction, such as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with a nucleophile (e.g., an amine, R-NH₂), ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of the product in real-time. chemicalbook.com The molecule has two distinct fluorine signals: one for the aromatic C-F bond and one for the S-F bond of the sulfonyl fluoride.

¹⁹F Signal of the Sulfonyl Fluoride (-SO₂F): The chemical shift for an aryl sulfonyl fluoride typically appears in the range of +40 to +70 ppm relative to CFCl₃. rsc.org For example, the related compound 4-methyl-benzenesulfonyl fluoride exhibits a ¹⁹F signal at δ = 66.2 ppm. rsc.org During a reaction where the sulfonyl fluoride is displaced, this signal would decrease in intensity and ultimately disappear upon completion of the reaction.

¹⁹F Signal of the Aromatic Fluorine (C-F): The fluorine atom attached to the pyridine (B92270) ring is expected to have a chemical shift in the region typical for fluoroarenes (e.g., -110 to -130 ppm). colorado.edu The precise shift of this fluorine is highly sensitive to changes in the electronic environment of the pyridine ring. nih.gov If a reaction involves the formation of a charged intermediate, such as a Meisenheimer complex, or the final product has different electronic properties, a significant change in the chemical shift of this C-F signal would be observed.

This dual-fluorine labeling allows for comprehensive reaction monitoring. The consumption of the starting material can be tracked by integrating both fluorine signals, while the formation of intermediates or products can be identified by the appearance of new signals.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Monitoring a Hypothetical Reaction
SpeciesFunctional GroupExpected ¹⁹F Chemical Shift (δ, ppm) vs CFCl₃Rationale
Starting Material Ar-F ~ -120Typical value for a fluorine on an electron-deficient pyridine ring.
(3-fluoropyridine-4-sulfonyl fluoride)-SO₂F ~ +65Typical value for an aryl sulfonyl fluoride. rsc.org
Transient Intermediate Ar-F Shifted from starting materialFormation of an intermediate alters the electronic distribution in the pyridine ring.
(e.g., Meisenheimer complex)-SO₂F Shifted or broadenedThe environment around the sulfonyl group changes significantly during nucleophilic attack.
Final Product Ar-F Shifted from starting materialThe electronic nature of the new sulfonyl derivative (e.g., sulfonamide) differs from the sulfonyl fluoride.
(e.g., 3-fluoro-N-R-pyridine-4-sulfonamide)-Signal disappearsThe S-F bond is broken and replaced by an S-N bond.

Mass Spectrometry for Identification of Transient Species and Reaction Products

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a critical technique for confirming the identity of reactants, products, and, in some cases, stable intermediates in reactions involving this compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

The molecular formula of this compound is C₅H₃F₂NO₂S, which corresponds to a monoisotopic mass of approximately 178.9821 Da. In a typical analysis, the compound would be ionized (e.g., by electrospray ionization, ESI) to form a protonated molecule, [M+H]⁺, with an expected m/z of 179.9894. The detection of this ion with high mass accuracy would confirm the identity of the starting material.

When this compound reacts, for instance with a primary amine (R-NH₂) to form a sulfonamide, the fluorine atom of the sulfonyl fluoride group is displaced by the amine. This results in a new molecule with a different exact mass. By analyzing the reaction mixture with HRMS, the formation of the product can be unequivocally confirmed by identifying the ion corresponding to its calculated exact mass. This method is also invaluable for identifying unexpected side products or impurities.

Table 2: Calculated Exact Masses for HRMS Identification
CompoundMolecular FormulaAdductCalculated m/z
This compoundC₅H₃F₂NO₂S[M+H]⁺179.9894
This compoundC₅H₃F₂NO₂S[M+Na]⁺201.9713
Product Example: N-ethyl-3-fluoropyridine-4-sulfonamideC₇H₉FN₂O₂S[M+H]⁺205.0445
Product Example: N-ethyl-3-fluoropyridine-4-sulfonamideC₇H₉FN₂O₂S[M+Na]⁺227.0264

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are particularly useful for tracking the status of the sulfonyl fluoride group and the fluorinated pyridine ring during a chemical reaction.

The key vibrational modes for this molecule include the symmetric and asymmetric stretches of the S=O bonds, the S-F stretch, and the C-F stretch of the pyridine ring. researchgate.net

Sulfonyl Group (S=O) Vibrations: The sulfonyl group gives rise to two very strong and characteristic IR absorption bands corresponding to asymmetric and symmetric stretching. These typically occur in the ranges of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively.

Sulfur-Fluorine (S-F) Vibration: The S-F stretching frequency is also a key diagnostic peak, though generally weaker than the S=O stretches.

Carbon-Fluorine (C-F) Vibration: The C-F stretch on the aromatic ring is expected to appear in the 1150-1250 cm⁻¹ region. researchgate.net

In a reaction context, such as the conversion of the sulfonyl fluoride to a sulfonamide, IR and Raman spectroscopy provide clear evidence of the transformation. The band corresponding to the S-F stretch would disappear, while new bands, such as N-H stretching vibrations (around 3200-3400 cm⁻¹) and N-H bending modes, would appear, confirming the formation of the sulfonamide product. The positions of the S=O stretching bands would also shift, reflecting the change in the electronic environment from -SO₂F to -SO₂NHR.

Table 3: Representative Vibrational Frequencies for Functional Group Analysis
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Expected Change Upon Reaction to Sulfonamide
Sulfonyl (S=O)Asymmetric Stretch1400 - 1450Shifts to a new position
Sulfonyl (S=O)Symmetric Stretch1200 - 1240Shifts to a new position
Sulfonyl Fluoride (S-F)Stretch~800 - 900Disappears
Aromatic Fluorine (C-F)Stretch1150 - 1250Minor shift
Amine (N-H) of reactant--Appears (~3200-3400 cm⁻¹)

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Protocols for 3-Fluoropyridine-4-sulfonyl Fluoride (B91410)

The future of chemical manufacturing hinges on the development of environmentally benign and cost-effective synthetic methods. For 3-fluoropyridine-4-sulfonyl fluoride, research is moving beyond traditional routes, which can involve harsh reagents, towards greener alternatives.

Recent breakthroughs in sulfonyl fluoride synthesis offer a roadmap for more sustainable production. One promising approach is the direct conversion of thiols and disulfides into sulfonyl fluorides. A novel method utilizes SHC5®, a highly reactive and easy-to-handle reagent, in conjunction with potassium fluoride (KF). sciencedaily.com This process is noted for its high efficiency and minimal environmental impact, producing only non-toxic sodium and potassium salts as byproducts. sciencedaily.com Another green strategy involves the electrochemical oxidative fluorination of thiols, using inexpensive KF as both the fluoride source and the electrolyte, thereby avoiding costly and hazardous fluorinating agents. vulcanchem.com

Additionally, methods starting from stable and readily available sulfonic acids are being refined. One such protocol uses thionyl fluoride for a high-yield conversion of sulfonic acid sodium salts. nih.gov A complementary method employs the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of sulfonic acids, offering a practical alternative for accessing sulfonyl fluorides under milder conditions than previously reported. nih.gov The adaptation of these general methods to the specific synthesis of this compound could significantly reduce waste and improve safety and scalability.

Table 1: Comparison of Emerging Sustainable Synthesis Methods for Sulfonyl Fluorides

Method Starting Material Key Reagents Key Advantages
Thiol Conversion sciencedaily.com Thiols or Disulfides SHC5®, Potassium Fluoride (KF) Green process, non-toxic byproducts, high efficiency.
Electrochemical Fluorination vulcanchem.com Thiols Potassium Fluoride (KF) Avoids expensive/hazardous fluorinating agents, cost-effective.

Expanding the Scope of SuFEx Chemistry with Fluoropyridyl Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" reaction, valued for its reliability and the stability of the resulting linkages. sigmaaldrich.comresearchgate.net Sulfonyl fluorides are cornerstone reagents in SuFEx, acting as stable yet reactive hubs for connecting molecules. nih.govsigmaaldrich.com this compound is a particularly attractive building block for expanding the SuFEx toolkit.

The electron-withdrawing properties of both the fluorine atom and the pyridine (B92270) nitrogen atom enhance the electrophilicity of the sulfur center in the sulfonyl fluoride group, potentially tuning its reactivity in SuFEx reactions. This allows for the creation of sulfonamides and sulfonate esters under mild conditions. Future research will likely focus on using this compound to link with a wide array of nucleophiles (amines, phenols, alcohols) to rapidly synthesize libraries of complex molecules. nih.gov This "diversity-oriented clicking" approach is highly valuable in drug discovery and chemical biology for generating novel compounds with diverse functions. scilit.com The resulting fluoropyridyl-containing structures could exhibit unique biological activities or material properties, making this a fertile ground for new discoveries. nih.gov

Integration of Machine Learning in Reaction Prediction and Optimization for this Compound Class

Modern chemical synthesis faces the challenge of navigating a vast and complex reaction space to find optimal conditions. ucla.edu Machine learning (ML) is emerging as a transformative tool to address this complexity. princeton.edu For reactions involving sulfonyl fluorides, ML algorithms have been successfully used to model and predict reaction outcomes with high accuracy. acs.orgnih.gov

Researchers have demonstrated that ML models, particularly random forest algorithms, can analyze data from high-throughput screening experiments to map the intricate relationship between substrates, reagents, bases, and reaction yields. ucla.eduresearchgate.net This approach allows for the a priori prediction of the best conditions for a new substrate without the need for extensive trial-and-error experimentation. ucla.edu For a compound like this compound, this means that its reactions with various nucleophiles under different conditions could be modeled. An ML algorithm trained on a dataset of similar reactions could then predict the optimal base and solvent combination to maximize the yield for a specific transformation, saving significant time and resources. princeton.eduresearchgate.net This predictive power accelerates the discovery and development of new synthetic methods and applications for this compound class. researchgate.net

Table 2: Hypothetical Machine Learning Application in Reaction Optimization

Parameter Input to Model ML Prediction Output Benefit
Substrate This compound - -
Nucleophile Novel Amine - -
Base Library of organic/inorganic bases Optimal Base: BTPP Maximizes yield, avoids side reactions.
Solvent Library of common solvents Optimal Solvent: Acetonitrile Improves solubility and reaction rate.
Temperature Range (e.g., 25-100 °C) Optimal Temperature: 60 °C Balances reaction speed and stability.

| Predicted Yield | - | 95% | Provides confidence in experimental success. |

Novel Applications in Materials Science and Polymer Chemistry

The robust nature of the sulfonyl fluoride group and the unique electronic properties of the fluoropyridine ring make this compound a promising candidate for creating advanced materials. sigmaaldrich.com The incorporation of this moiety into polymer backbones or as a functional side group is an area of growing interest.

The strong electron-withdrawing character of the fluorine atom and sulfonyl group can enhance the thermal stability and chemical resistance of polymer matrices. Furthermore, the SuFEx reaction provides a highly efficient method for covalently linking these units into polymers or onto surfaces, creating new functional materials. sigmaaldrich.com Future research could explore the synthesis of novel polymers where this compound is used as a monomer or a cross-linking agent. These materials could possess tailored properties such as high refractive indices, specific gas permeability, or unique dielectric characteristics, making them suitable for applications in electronics, aerospace, and specialized coatings.

Exploration of Unconventional Reactivity Modes for this compound

While SuFEx represents the most well-known reactivity mode for sulfonyl fluorides, emerging research is uncovering unconventional transformations that expand their synthetic utility. scilit.com For this compound, future studies will likely probe reactivity beyond simple nucleophilic substitution at the sulfur atom.

One area of exploration is the use of the sulfonyl fluoride group as a leaving group in transition-metal-catalyzed cross-coupling reactions. This would enable the direct functionalization of the 4-position of the pyridine ring with carbon, nitrogen, or other fragments, a transformation that is difficult to achieve via traditional methods. Additionally, the noncovalent interactions of the sulfonyl fluoride group are a subject of recent study. nih.gov The fluorine atom of the SO₂F group can participate in unique interactions with π systems, which could be harnessed to direct molecular assembly or influence conformational preferences in complex molecules. nih.gov Investigating these subtle electronic behaviors and catalytic pathways will open up new synthetic possibilities and provide deeper insights into the fundamental chemical properties of this compound.

Q & A

Basic: What are the recommended synthetic routes for 3-fluoropyridine-4-sulfonyl fluoride?

Answer:
The synthesis typically involves sulfonylation of fluoropyridine derivatives. A common approach is the reaction of 3-fluoropyridine with chlorosulfonic acid under controlled temperatures (0–5°C), followed by treatment with fluorinating agents like KF or SF4 to replace the chloride with fluoride. Purification via fractional distillation or recrystallization is critical to isolate the sulfonyl fluoride . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via <sup>19</sup>F NMR to avoid over-fluorination.

Basic: What safety protocols are essential when handling this compound?

Answer:
This compound is classified under GHS as acutely toxic (oral, dermal) and corrosive (skin/eye damage) . Essential precautions include:

  • PPE : Acid-resistant gloves, face shields, and fume hoods.
  • Storage : Inert atmosphere, sealed containers away from moisture (prevents hydrolysis to toxic HF).
  • Emergency measures : Immediate neutralization of spills with sodium bicarbonate and calcium gluconate gel for skin contact.
    Refer to SDS guidelines for acute exposure management and disposal protocols.

Advanced: How can conflicting reactivity data for this compound in nucleophilic substitutions be resolved?

Answer:
Contradictions in reactivity (e.g., sulfonyl fluoride vs. sulfonyl chloride stability) often arise from solvent polarity, temperature, or competing hydrolysis. Methodological solutions include:

  • Kinetic studies : Compare reaction rates in aprotic solvents (DMF, THF) versus protic media.
  • Byproduct analysis : Use ion chromatography (e.g., AS18 columns with suppressed conductivity detection) to quantify fluoride release .
  • Computational modeling : DFT calculations to assess transition-state energetics and substituent effects on the sulfonyl group .

Advanced: What analytical techniques are optimal for characterizing fluorinated byproducts in reactions?

Answer:

  • <sup>19</sup>F NMR : Detects fluorinated intermediates and quantifies fluoride ions (δ -120 to -125 ppm for free F<sup>-</sup>).
  • Ion chromatography : Validates fluoride concentrations (detection limit ~0.1 ppm) using AS22 columns and carbonate eluents .
  • Mass spectrometry (HRMS) : Identifies sulfonate esters or hydrolyzed products via exact mass matching.
    Cross-referencing with X-ray crystallography (for crystalline derivatives) resolves structural ambiguities .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : As a sulfonylating agent in protease inhibitor design (e.g., covalent warheads targeting cysteine residues).
  • Material science : Synthesis of fluorinated polymers with enhanced thermal stability and hydrophobicity.
  • Agrochemicals : Intermediate for herbicides with fluorinated pyridine backbones .

Advanced: How can researchers optimize regioselectivity in fluoropyridine sulfonylation?

Answer:
Regioselectivity challenges arise due to competing C-2 vs. C-4 sulfonylation. Strategies include:

  • Directed lithiation : Use LDA at -78°C to deprotonate the pyridine N-oxide, directing sulfonylation to the para position.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers) to favor C-4 substitution.
  • Catalysis : Pd-mediated C-H activation for direct sulfonylation .

Advanced: What methodologies assess the compound’s toxicity in biological systems?

Answer:

  • In vitro assays : Measure IC50 in cell lines (e.g., HepG2) using MTT assays; monitor apoptosis via caspase-3 activation.
  • Fluoride release tracking : Use ion-selective electrodes to correlate cytotoxicity with free F<sup>-</sup> levels .
  • In vivo models : Rodent studies with urinary fluoride excretion analysis (24-hr sampling) to evaluate acute toxicity .

Basic: How is hydrolytic stability of the sulfonyl fluoride group evaluated?

Answer:

  • pH-dependent studies : Incubate the compound in buffers (pH 2–12) and monitor hydrolysis via <sup>19</sup>F NMR or fluoride ion electrodes.
  • Accelerated aging : Heat at 40–60°C to simulate long-term stability. Hydrolysis half-life (t1/2) >24 hrs in neutral conditions indicates suitability for biological applications .

Advanced: How can computational tools predict reactivity trends in derivatives?

Answer:

  • DFT calculations : Evaluate electron-withdrawing effects of the fluorine atom on sulfonyl electrophilicity.
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) to prioritize synthetic targets .
  • QSAR models : Correlate Hammett σpara values with reaction rates to design derivatives with tuned reactivity .

Advanced: What strategies mitigate fluoride contamination in large-scale reactions?

Answer:

  • Scavenging agents : Add CaCO3 or Amberlyst A26 (OH<sup>-</sup> form) to trap free F<sup>-</sup>.
  • Closed-loop systems : Use membrane reactors to isolate fluoride byproducts.
  • Green chemistry : Replace SF4 with less hazardous fluorinating agents (e.g., XtalFluor-E) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.